N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1351645-40-3
VCID: VC4822355
InChI: InChI=1S/C17H20N2O4S/c1-11-6-7-24-15(11)14(20)10-19-17(22)16(21)18-9-12-4-3-5-13(8-12)23-2/h3-8,14,20H,9-10H2,1-2H3,(H,18,21)(H,19,22)
SMILES: CC1=C(SC=C1)C(CNC(=O)C(=O)NCC2=CC(=CC=C2)OC)O
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.42

N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide

CAS No.: 1351645-40-3

Cat. No.: VC4822355

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.42

* For research use only. Not for human or veterinary use.

N1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide - 1351645-40-3

Specification

CAS No. 1351645-40-3
Molecular Formula C17H20N2O4S
Molecular Weight 348.42
IUPAC Name N'-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Standard InChI InChI=1S/C17H20N2O4S/c1-11-6-7-24-15(11)14(20)10-19-17(22)16(21)18-9-12-4-3-5-13(8-12)23-2/h3-8,14,20H,9-10H2,1-2H3,(H,18,21)(H,19,22)
Standard InChI Key YUVYTJICFDRJPG-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)C(CNC(=O)C(=O)NCC2=CC(=CC=C2)OC)O

Introduction

Molecular Formula

The molecular formula of the compound is C15H17NO4S.

Structural Features

  • The compound consists of:

    • A hydroxyethyl group attached to a thiophene ring substituted with a methyl group.

    • A methoxybenzyl group connected to the oxalamide core.

    • Two amide functionalities derived from oxalic acid.

Key Functional Groups

  • Hydroxyl group (-OH)

  • Amide groups (-CONH-)

  • Methoxy group (-OCH3)

  • Thiophene ring (a sulfur-containing heterocycle)

Synthesis Pathways

The synthesis of oxalamides like this compound typically involves:

  • Reacting oxalyl chloride with appropriate amines under controlled conditions.

  • Protecting or functionalizing specific groups (e.g., hydroxyl or methoxy) to ensure selectivity.

  • Employing catalysts or solvents such as dichloromethane (DCM) or ethanol to facilitate reactions.

For the specific compound:

  • The hydroxyethyl-thiophene moiety can be introduced using a thiophene derivative reacted with an epoxide or alcohol precursor.

  • The methoxybenzyl group can be attached via reductive amination or direct coupling.

Pharmaceutical Applications

Oxalamides are known for their diverse biological activities, including:

  • Anti-inflammatory Properties: The compound's structure suggests potential interaction with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are targets for anti-inflammatory drugs.

  • Antimicrobial Activity: Thiophene derivatives are often studied for their antibacterial and antifungal effects.

  • Anticancer Potential: The presence of aromatic and heterocyclic moieties may allow binding to DNA or proteins involved in cancer pathways.

Material Science

Oxalamides are sometimes used as building blocks in designing supramolecular materials due to their ability to form hydrogen-bonded networks.

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are typically employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical environments of hydrogen and carbon atoms.
Mass SpectrometryDetermines molecular weight and fragmentation patterns.
IR SpectroscopyConfirms functional groups like hydroxyl, amide, and aromatic systems.
X-Ray CrystallographyProvides detailed three-dimensional molecular structure if crystallized.

Research Findings

Although specific studies on this compound were not identified in the provided sources, its structural features align with compounds studied for:

  • Enzyme inhibition (e.g., COX/LOX inhibitors).

  • Antimicrobial activity against resistant pathogens.

  • Applications in drug design as scaffolds for further functionalization.

Comparison with Similar Compounds

Below is a comparison table highlighting similarities with related compounds:

PropertyN1-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamideRelated Oxalamides
Functional GroupsHydroxyl, methoxy, thiophene, amideAmides, aromatics
Biological ActivityAnti-inflammatory potentialAnticancer, antimicrobial
Synthesis ComplexityModerateVaries

Future Directions

To fully explore the potential of this compound:

  • Conduct in vitro and in vivo studies to evaluate its biological activity.

  • Perform molecular docking studies to predict binding affinity with biological targets.

  • Investigate derivatives by modifying substituents on the thiophene or benzyl rings.

This comprehensive approach will help determine its suitability as a therapeutic agent or material precursor.

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